molecular formula C10H7BF3NO2 B1454283 8-Trifluoromethylquinoline-6-boronic acid CAS No. 1072951-47-3

8-Trifluoromethylquinoline-6-boronic acid

Cat. No. B1454283
CAS RN: 1072951-47-3
M. Wt: 240.98 g/mol
InChI Key: MVVOQVNBQLPPSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 8-Trifluoromethylquinoline-6-boronic acid is C10H7BF3NO2. The molecular weight is 240.98 g/mol.


Chemical Reactions Analysis

As mentioned earlier, this compound can participate in Suzuki-Miyaura couplings. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 392.6±52.0 °C . The predicted density is 1.45±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The predicted pKa is 6.86±0.30 .

Scientific Research Applications

Synthesis and Structural Analysis

Sensor Design and Biological Activity

  • Isoquinolinylboronic acids have shown high affinities for diol-containing compounds at physiological pH, with significant fluorescence changes upon binding, indicating potential applications in sensor design (Cheng, Ni, Yang, & Wang, 2010).

Luminescence Properties

  • Research on 8-Hydroxyquinolin-5-sulfonate with pyridineboronic acid resulted in zwitterionic monoboron complexes showing luminescence properties, offering insights into potential applications in optical materials (Ruelas-Álvarez et al., 2022).
  • The study of luminescent fluorinated organoboron compounds provided insights into their electronic structure and potential applications in electroluminescent devices (Ugolotti et al., 2007).

Electroluminescence and Materials Science

  • Electroluminescent properties of boron compounds with 8-hydroxyquinolato were explored, indicating potential use in light-emitting devices (Wu et al., 2000).
  • New classes of organic luminescent materials based on boronic 8-oxoquinoline complex were synthesized, showing potential for use in OLEDs (Jarzembska et al., 2017).

Catalysis and Reaction Mechanisms

  • Tris(pentafluorophenyl)borane and related compounds have been shown to have extensive applications in borylation chemistry and other reactions, highlighting the versatility of boron compounds in catalysis (Lawson & Melen, 2017).

Kinetic Studies and Binding Properties

Chemical Synthesis and Antimicrobial Properties

  • Synthesis of 8-trifluoromethylquinoline-based 1,2,3-triazoles derivatives indicated their potential as antimicrobial agents, demonstrating the chemical versatility of these compounds (Garudachari et al., 2014).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

8-Trifluoromethylquinoline-6-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. Additionally, this compound exhibits properties that make it suitable for use in mild and functional group-tolerant reaction conditions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular behavior and function. The impact on cell signaling pathways can result in altered gene expression, which in turn affects cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions often involve enzyme inhibition or activation, which can lead to changes in gene expression and cellular function. The compound’s ability to participate in transmetalation reactions is a key aspect of its molecular mechanism, allowing it to facilitate the formation of complex organic molecules . This process is crucial for its role in biochemical reactions and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the threshold effects and potential toxicity of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in the Suzuki-Miyaura coupling reaction highlights its importance in organic synthesis and its potential impact on metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding these interactions is essential for optimizing its use in biochemical research and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

[8-(trifluoromethyl)quinolin-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3NO2/c12-10(13,14)8-5-7(11(16)17)4-6-2-1-3-15-9(6)8/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVOQVNBQLPPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674736
Record name [8-(Trifluoromethyl)quinolin-6-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-47-3
Record name B-[8-(Trifluoromethyl)-6-quinolinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [8-(Trifluoromethyl)quinolin-6-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Trifluoromethylquinoline-6-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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